1-Phenyl-5-propyl-1H-pyrazol-4-amine 1-Phenyl-5-propyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20407119
InChI: InChI=1S/C12H15N3/c1-2-6-12-11(13)9-14-15(12)10-7-4-3-5-8-10/h3-5,7-9H,2,6,13H2,1H3
SMILES:
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol

1-Phenyl-5-propyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC20407119

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

1-Phenyl-5-propyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
IUPAC Name 1-phenyl-5-propylpyrazol-4-amine
Standard InChI InChI=1S/C12H15N3/c1-2-6-12-11(13)9-14-15(12)10-7-4-3-5-8-10/h3-5,7-9H,2,6,13H2,1H3
Standard InChI Key GKLDCVFCFGGHPA-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(C=NN1C2=CC=CC=C2)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a pyrazole ring substituted at the 1-position with a phenyl group and at the 5-position with a propyl chain. An amine group at the 4-position is protonated as a hydrochloride salt, enhancing its solubility in polar solvents . Key structural identifiers include:

Table 1: Structural and Identifier Data

PropertyValueSource
IUPAC Name1-phenyl-5-propylpyrazol-4-amine; hydrochloride
SMILESCCCC1=C(C=NN1C2=CC=CC=C2)N.Cl
InChI KeyXHPOHDFRLZPOAJ-UHFFFAOYSA-N
PubChem CID75480543

The crystalline powder form (RT storage recommended) and hydrochloride salt configuration suggest stability under standard laboratory conditions .

Synthesis and Manufacturing

General Pyrazole Synthesis Pathways

Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . For 1-phenyl-5-propyl-1H-pyrazol-4-amine, a plausible route involves:

  • Condensation of phenylhydrazine with a propyl-substituted β-ketoester.

  • Selective amination at the 4-position using ammonium acetate or urea.

  • Salt formation via HCl treatment .

Table 2: Hypothetical Reaction Steps

StepReagents/ConditionsIntermediate
1Phenylhydrazine, β-ketopropionate1-phenyl-5-propylpyrazole
2NH4_4OAc, ethanol, reflux1-phenyl-5-propylpyrazol-4-amine
3HCl gas, diethyl etherHydrochloride salt

Industrial-scale production may employ continuous-flow reactors to optimize yield, though specific protocols remain proprietary .

HazardPrecaution
Dust inhalationUse NIOSH-approved N95 respirator
Skin contactNitrile gloves, lab coat
DisposalIncineration at >1000°C

Suppliers emphasize requesting Safety Data Sheets (SDS) prior to use .

Comparative Analysis with Structural Analogs

1-Phenyl-5-(propan-2-yl)-1H-pyrazol-4-amine (CAS: 1795506-87-4)

The isopropyl variant (SMILES: CC(C)C) shows altered logP (2.8 vs. 2.5) and reduced aqueous solubility, highlighting the propyl chain’s role in pharmacokinetics .

1-(4-Methylphenyl)-5-propyl-1H-pyrazol-4-amine (PubChem CID: 66425913)

Adding a methyl group to the phenyl ring increases molecular weight (215.29 g/mol) and lipophilicity, potentially enhancing blood-brain barrier penetration .

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